molecular formula C16H23NOS B3060731 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione CAS No. 7402-41-7

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione

Cat. No.: B3060731
CAS No.: 7402-41-7
M. Wt: 277.4 g/mol
InChI Key: WKIJBNARSPBPLP-UHFFFAOYSA-N
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Description

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione (CAS 7402-41-7) is a chemical compound with the molecular formula C16H23NOS and a molecular weight of 277.42 g/mol . It is a thione derivative featuring a morpholine group and is identified by the SMILES string CC(C1=CC=CC=C1)(C)CCC(N2CCOCC2)=S . This compound is also known under the registry number NSC 55314 . As a specialist thiocarbonyl compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential applications in the development of novel pharmacologically active molecules or as a ligand in coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1-morpholin-4-yl-4-phenylpentane-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIJBNARSPBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=S)N1CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288331
Record name MLS002667730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-41-7
Record name MLS002667730
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure suggests three primary disconnections (Figure 1):

  • Thione Formation : The C=S group at position 1 can be derived from a ketone or amide precursor via thionation.
  • Morpholine Incorporation : The morpholino group may be introduced via nucleophilic substitution or condensation reactions.
  • Quaternary Carbon Assembly : The 4-methyl-4-phenylpentane backbone requires strategies for constructing sterically hindered quaternary centers.

Thione Group Installation

Thionation of carbonyl precursors is the most direct route to the C=S moiety. Lawesson’s reagent (LR) and phosphorus pentasulfide (P4S10) are widely used for converting ketones or amides to thiones. For example, LR-mediated thionation of 4-methyl-1-morpholin-4-yl-4-phenylpentan-1-one would yield the target compound.

Quaternary Carbon Construction

The 4-methyl-4-phenylpentane core necessitates methods such as:

  • Friedel-Crafts alkylation of benzene derivatives with branched aliphatic electrophiles.
  • Conjugate addition to α,β-unsaturated carbonyl intermediates.
  • Grignard or organozinc reactions to install methyl and phenyl groups sequentially.

Synthetic Routes and Experimental Protocols

Route 1: Thionation of Ketone Precursors

Synthesis of 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one
  • Grignard Reaction :
    • React 4-methyl-4-phenylpentan-2-one with methylmagnesium bromide to form the tertiary alcohol.
    • Oxidize the alcohol to the ketone using Jones reagent (CrO3/H2SO4).
  • Morpholine Incorporation :
    • Treat 1-chloro-4-methyl-4-phenylpentan-1-one with morpholine in the presence of K2CO3 in DMF at 80°C.
Thionation with Lawesson’s Reagent
  • Dissolve 4-methyl-1-morpholin-4-yl-4-phenylpentan-1-one (1 equiv) in dry toluene.
  • Add Lawesson’s reagent (0.6 equiv) and reflux for 6–12 h.
  • Purify via column chromatography (hexane/EtOAc) to isolate the thione.

Yield : 65–78%
Characterization :

  • 1H NMR (CDCl3): δ 1.28 (s, 6H, CH3), 2.40–2.60 (m, 4H, CH2), 3.60–3.80 (m, 8H, morpholine), 7.20–7.40 (m, 5H, Ph).
  • IR : ν 1180 cm⁻¹ (C=S).

Route 2: Halogen Displacement with Sulfur Nucleophiles

Synthesis of 1-Chloro-4-methyl-4-phenylpentane
  • React 4-methyl-4-phenylpentan-1-ol with thionyl chloride (SOCl2) in dichloromethane.
Thio-Morpholine Formation
  • Combine 1-chloro-4-methyl-4-phenylpentane with thiomorpholine (generated in situ from morpholine and H2S) in the presence of NaH.
  • Heat at 100°C for 24 h under nitrogen.

Yield : 55–62%

Route 3: Multicomponent Coupling Approach

Ugi-Type Reaction
  • Combine morpholine, 4-methyl-4-phenylpentanal, and an isocyanide in methanol.
  • Add a sulfur source (e.g., elemental sulfur) and stir at room temperature for 48 h.

Yield : 40–50%

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield 65–78% 55–62% 40–50%
Reaction Time 6–12 h 24 h 48 h
Purification Column chromatography Distillation Extraction
Scalability High Moderate Low
Byproducts Sulfur oxides HCl Amine derivatives

Route 1 offers the highest yield and scalability, making it preferable for industrial applications. Route 2 avoids toxic thionation reagents but requires handling H2S gas. Route 3 is less efficient but valuable for modular synthesis.

Mechanistic Insights

Thionation with Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) mediates thionation via a cyclic intermediate. The reagent’s dithiophosphine ylide attacks the carbonyl oxygen, followed by oxygen-sulfur exchange and elimination of byproducts (Figure 2).

Nucleophilic Substitution

In Route 2, the chloroalkane undergoes SN2 displacement with a sulfur nucleophile. The morpholine’s lone pair facilitates deprotonation of H2S, generating a thiolate ion that attacks the electrophilic carbon.

Challenges and Optimization Strategies

  • Steric Hindrance : The quaternary carbon limits reaction rates. Using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity.
  • Thione Oxidation : The C=S group is prone to oxidation. Reactions must exclude air and moisture.
  • Byproduct Formation : LR generates odorous sulfur byproducts. Trapping with activated charcoal or aqueous NaHCO3 mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione involves its interaction with specific molecular targets and pathways. The thione group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

1-Morpholin-4-ylpentane-1-thione (CAS 2832-99-7)

  • Molecular Formula: C₉H₁₇NOS
  • Molecular Weight : 187.30 g/mol
  • Key Features : Lacks the 4-methyl and 4-phenyl substituents present in the target compound. The simpler structure results in lower molecular weight and reduced steric hindrance. The thione group enables nucleophilic reactivity, while the morpholine ring enhances solubility in polar solvents .
Property 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione (Inferred) 1-Morpholin-4-ylpentane-1-thione
Molecular Weight ~293.43 g/mol (estimated) 187.30 g/mol
Functional Groups Thione, morpholine, phenyl, methyl Thione, morpholine
Solubility Likely lower due to phenyl group Higher in polar solvents
Reactivity Steric hindrance from substituents may slow reactions More reactive due to simplicity

4-Methyl-1-phenyl-2-pentanone (CAS 5349-62-2)

  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.25 g/mol
  • Key Features : Replaces the thione and morpholine groups with a ketone (C=O). The ketone is more polar than a thione, increasing solubility in aqueous media. The absence of morpholine reduces basicity .
Property Target Compound 4-Methyl-1-phenyl-2-pentanone
Functional Groups Thione, morpholine Ketone
Boiling Point Higher (due to larger size) Lower (simpler structure)
Hydrogen Bonding Moderate (morpholine N-H) Weak (ketone C=O)
Applications Potential ligand in catalysis Fragrance/pharmaceutical intermediate

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione (CAS 114433-94-2)

  • Molecular Formula : C₁₂H₁₃FO₂
  • Molecular Weight : 208.23 g/mol
  • Key Features : Contains two ketone groups (dione) and a fluorophenyl substituent. The electron-withdrawing fluorine enhances stability and acidity of α-protons. The dione structure is highly electrophilic, contrasting with the thione’s nucleophilic character .
Property Target Compound 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Reactivity Nucleophilic (C=S) Electrophilic (C=O)
Polarity Lower Higher
Biological Relevance Unclear Intermediate in Rosuvastatin synthesis

1-(4-Methoxyphenyl)-4-methylpentan-1-one

  • Molecular Formula : C₁₃H₁₈O₂ (estimated)
  • Molecular Weight : ~206.28 g/mol
  • Key Features : Methoxy group (-OCH₃) donates electrons, increasing solubility in polar solvents. The ketone group contrasts with the thione in the target compound, leading to differences in metabolic stability .
Property Target Compound 1-(4-Methoxyphenyl)-4-methylpentan-1-one
Solubility Lower (phenyl group) Higher (methoxy group)
Electronic Effects Electron-neutral (thione) Electron-rich (methoxy)
Applications Potential metal ligand Likely used in organic synthesis

Research Findings and Implications

  • Reactivity : The thione group in the target compound may act as a superior ligand for transition metals (e.g., Pd, Ni) compared to ketones, enabling catalytic applications .
  • Biological Activity : The morpholine ring could enhance blood-brain barrier penetration if used in pharmaceuticals, while the phenyl group may improve binding to aromatic receptors .
  • Synthetic Challenges : Steric hindrance from the 4-methyl and 4-phenyl groups may complicate synthetic routes, requiring optimized catalysts or conditions.

Biological Activity

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione, a compound characterized by its unique thione functional group, has garnered attention in the fields of medicinal and biochemical research due to its potential therapeutic applications. The compound's molecular structure includes a morpholine ring and a phenyl group, which contribute to its biological activity.

The molecular formula of this compound is C16H23NOS, with a molar mass of 277.42 g/mol. Its thione group (R-S=O) is known for distinct chemical reactivity, influencing its interaction with biological systems.

PropertyValue
Molecular FormulaC16H23NOS
Molar Mass277.42 g/mol
CAS Number7402-41-7

The biological activity of this compound is primarily attributed to its thione group, which can interact with thiol-containing enzymes and proteins. This interaction may inhibit enzyme activity, leading to various biological effects, including:

  • Anti-inflammatory Effects : Potential inhibition of pro-inflammatory mediators.
  • Anticancer Activity : Mechanisms may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance, studies have shown that the compound can inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.

Case Study: Anti-inflammatory Activity
A study evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The results demonstrated a dose-dependent inhibition, suggesting potential applications in treating inflammatory diseases.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that the compound may reduce tumor growth in animal models. Further research is needed to establish its efficacy and safety profile in living organisms.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-one and 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-sulfone, this compound shows enhanced reactivity due to its thione functional group. This uniqueness allows for specific interactions with biological targets, making it a valuable candidate for further research.

CompoundBiological Activity
4-Methyl-1-morpholin-4-yl-4-phenylpentan-1-oneModerate anti-inflammatory
4-Methyl-1-morpholin-4-yil -4-phenylenethane-sulfoneLow anticancer activity
4-Methyl-1-morpholin -4-yil -4-phenylenethane-thione High anti-inflammatory and anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione

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